2-Chloro-4-isopropyl-6-phenylpyrimidine
Description
2-Chloro-4-isopropyl-6-phenylpyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 2, an isopropyl group at position 4, and a phenyl ring at position 5. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The substituents on the pyrimidine ring significantly influence reactivity, solubility, and biological activity. For instance, the chloro group enhances electrophilic substitution reactivity, while the bulky isopropyl group may increase lipophilicity, impacting membrane permeability in drug design .
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
2-chloro-4-phenyl-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-9(2)11-8-12(16-13(14)15-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
NOUWTTHBARZHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropyl-6-phenylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, isopropylamine, and phenylboronic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100°C).
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-isopropyl-6-phenylpyrimidine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, with bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Chloro-4-isopropyl-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropyl-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Similarity Analysis of Pyrimidine Derivatives
| Compound Name | Substituents (Positions) | Similarity Score* | Key Features |
|---|---|---|---|
| 2-Chloro-4-isopropyl-6-phenylpyrimidine | 2-Cl, 4-isoPr, 6-Ph | Reference | High lipophilicity; steric bulk at C4 |
| 4-Chloro-2-methyl-6-phenylpyrimidine | 4-Cl, 2-Me, 6-Ph | 0.83 | Reduced steric hindrance; Cl at C4 |
| 2,4-Dichloro-6-phenylpyrimidine | 2-Cl, 4-Cl, 6-Ph | 0.79 | Dual electrophilic sites; higher polarity |
| 2-Amino-4-isopropyl-6-methoxypyrimidine-5-carboxamide | 2-NH2, 4-isoPr, 6-OMe, 5-CONH | N/A | Enhanced solubility; H-bonding capacity |
*Similarity scores computed using structural fingerprinting algorithms .
Substituent Effects on Physical Properties
- Chloro vs.
- Isopropyl vs.
- Phenyl vs. Methoxy Groups : The phenyl group at C6 enhances aromatic stacking interactions, whereas methoxy groups (e.g., in ’s compound) improve solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
